molecular formula C22H22 B14664226 Benzene, 1,1'-(1,9-decadiyne-1,10-diyl)bis- CAS No. 49769-20-2

Benzene, 1,1'-(1,9-decadiyne-1,10-diyl)bis-

Cat. No.: B14664226
CAS No.: 49769-20-2
M. Wt: 286.4 g/mol
InChI Key: KKNRMMKOXYQBSW-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- is an organic compound with the molecular formula C22H22 This compound features two benzene rings connected by a decadiyne chain, which includes two triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- typically involves the coupling of benzene derivatives with a decadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon triple bonds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Types of Reactions:

    Oxidation: Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- can undergo oxidation reactions, often leading to the formation of diketone derivatives.

    Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bonds.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene rings.

Scientific Research Applications

Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- involves its ability to interact with various molecular targets. The triple bonds in the decadiyne chain can participate in cycloaddition reactions, forming new ring structures. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
  • Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)-
  • Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)-

Comparison:

  • Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a shorter alkyne chain compared to Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis-, resulting in different reactivity and applications.
  • Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)- contains a double bond instead of triple bonds, affecting its chemical properties and potential uses.
  • Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)- features a conjugated system with multiple double bonds, offering unique electronic properties.

Properties

CAS No.

49769-20-2

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

10-phenyldeca-1,9-diynylbenzene

InChI

InChI=1S/C22H22/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h7-8,11-14,17-20H,1-6H2

InChI Key

KKNRMMKOXYQBSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCCCC#CC2=CC=CC=C2

Origin of Product

United States

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